REACTION_CXSMILES
|
Cl[CH2:2][C:3]1[O:4][C:5](=[O:9])[O:6][C:7]=1[CH3:8].C(O)=[O:11].C(N(CC)CC)C.C(OCC)(=O)C>C(#N)C.O>[OH:11][CH2:2][C:3]1[O:4][C:5](=[O:9])[O:6][C:7]=1[CH3:8]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
ClCC=1OC(OC1C)=O
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
95 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
12.5 (± 2.5) °C
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Type
|
CUSTOM
|
Details
|
stirred at the same temperature for about 5-6 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction mass
|
Type
|
TEMPERATURE
|
Details
|
was heated to 60-65° C.
|
Type
|
CUSTOM
|
Details
|
Reaction mass
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 15-20° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed by acetonitrile
|
Type
|
DISTILLATION
|
Details
|
acetonitrile was distilled out under vacuum
|
Type
|
CONCENTRATION
|
Details
|
to concentrate the solution
|
Type
|
CUSTOM
|
Details
|
Reaction mass
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 25-30° C.
|
Type
|
STIRRING
|
Details
|
by stirring for about 15-20 minutes at 25-30° C
|
Duration
|
17.5 (± 2.5) min
|
Type
|
EXTRACTION
|
Details
|
Aqueous layer extracted with ethyl acetate and combined organic layer
|
Type
|
WASH
|
Details
|
were washed with brine solution
|
Type
|
CUSTOM
|
Details
|
Organic layer was separated
|
Type
|
CUSTOM
|
Details
|
evaporated completely under vacuum below 35-40° C
|
Type
|
ADDITION
|
Details
|
To the oily mass, methanol was added
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux temperature
|
Type
|
ADDITION
|
Details
|
A solution of HCl in isopropyl alcohol was added
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution was refluxed for about 60-75 mins
|
Duration
|
67.5 (± 7.5) min
|
Type
|
CUSTOM
|
Details
|
Reaction mass
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 30-35° C
|
Type
|
DISTILLATION
|
Details
|
Distilled out the solvent completely
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |